molecular formula C8H18ClN3O B1435915 3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride CAS No. 2060024-20-4

3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride

Cat. No. B1435915
CAS RN: 2060024-20-4
M. Wt: 207.7 g/mol
InChI Key: VHISPKXXOAGMMJ-UHFFFAOYSA-N
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Description

“3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride” is a chemical compound with the CAS Number: 2060024-20-4 . It has a molecular weight of 207.7 . The IUPAC name for this compound is 1-methyl-3-(piperidin-2-ylmethyl)urea hydrochloride . It is typically stored at room temperature .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, is an important task in modern organic chemistry . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H17N3O.ClH/c1-9-8(12)11-6-7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H2,9,11,12);1H .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature .

Scientific Research Applications

Corrosion Inhibition on Mild Steel Surfaces A study on cost-effective Mannich bases, including derivatives similar to 3-Methyl-1-[(piperidin-2-yl)methyl]urea hydrochloride, demonstrated their application as corrosion inhibitors for mild steel surfaces in hydrochloric acid (HCl) solution. These inhibitors showed an increase in inhibition efficiency with higher concentrations and exhibited mixed-type inhibition behavior. The adsorption of these inhibitors on the steel surface follows Langmuir's adsorption isotherm, indicating a strong and specific interaction between the inhibitor molecules and the steel surface. This research provides insights into the molecular structure and inhibition efficiencies, offering potential for developing new corrosion inhibitors in industrial applications (Jeeva et al., 2015).

Soluble Epoxide Hydrolase (sEH) Inhibition for Inflammatory Pain Reduction Research on 1,3-disubstituted ureas with a piperidyl moiety, closely related to this compound, has identified potent inhibitors of human and murine soluble epoxide hydrolase (sEH). These inhibitors demonstrated significant pharmacokinetic improvements over previous compounds and showed effectiveness in reducing hyperalgesia in vivo, comparable to morphine. This suggests potential therapeutic applications for treating inflammatory pain and other conditions mediated by sEH (Rose et al., 2010).

Fluorescent Sensing of Metal Ions in Aqueous Solution A study introduced hydrazide-based fluorescent probes, structurally related to this compound, capable of detecting Cu2+ and Hg2+ ions in aqueous solutions with high sensitivity and selectivity. These sensors exhibit distinct emission characteristics and color changes upon binding to specific metal ions, enabling the visual detection of these ions at very low concentrations. This research offers promising tools for environmental monitoring and the detection of metal ions in biological systems (Wang et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-methyl-3-(piperidin-2-ylmethyl)urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.ClH/c1-9-8(12)11-6-7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H2,9,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHISPKXXOAGMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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